molecular formula C17H12ClNO B1320153 8-Benzyl-2-chloroquinoline-3-carbaldehyde CAS No. 917746-57-7

8-Benzyl-2-chloroquinoline-3-carbaldehyde

Cat. No.: B1320153
CAS No.: 917746-57-7
M. Wt: 281.7 g/mol
InChI Key: NMPZJNNVBWUGFZ-UHFFFAOYSA-N
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Description

8-Benzyl-2-chloroquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C17H12ClNO and its molecular weight is 281.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemistry

8-Benzyl-2-chloroquinoline-3-carbaldehyde and related analogs have been studied for their synthesis and chemistry. Hamama et al. (2018) reviewed the synthesis of quinoline ring systems and the reactions used to construct fused or binary quinoline-cord heterocyclic systems, highlighting the significance of these compounds in synthetic applications and biological evaluations (Hamama et al., 2018).

Interaction with Other Compounds

Volovnenko et al. (2009) investigated the interaction of 2-chloroquinoline-3-carbaldehydes with heteroaryl acetonitriles. Their study showed the formation of condensation products and cyclic ionic compounds under certain conditions (Volovnenko et al., 2009).

Synthesis and Reactions

A review by Abdel-Wahab and Khidre (2012) covered the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde, emphasizing its applications in the synthesis of biologically important compounds (Abdel-Wahab & Khidre, 2012).

Biological Activity

Ghanei et al. (2016) focused on the biological importance of 2-chloroquinoline-3-carbaldehydes, examining their potential as inhibitors of human AKT1, an enzyme implicated in cancer complications. Their research synthesized and evaluated derivatives of these compounds (Ghanei et al., 2016).

DNA Binding and Antimicrobial Properties

Lamani et al. (2008) synthesized derivatives of 2-chloroquinoline-3-carbaldehyde and studied their interaction with DNA, as well as their antimicrobial activities. This study highlighted the potential of these compounds as antimicrobial agents (Lamani et al., 2008).

Environmental Friendliness in Synthesis

Fu et al. (2014) described a method for preparing functionalized benzo[b][1,8]naphthyridine derivatives using 2-chloroquinoline-3-carbaldehyde, highlighting the environmental friendliness and good yields of this synthesis method (Fu et al., 2014).

Future Directions

The future directions for research on 8-Benzyl-2-chloroquinoline-3-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and potential applications. The recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggest that these compounds have potential for the development of new heterocyclic organic compounds .

Properties

IUPAC Name

8-benzyl-2-chloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c18-17-15(11-20)10-14-8-4-7-13(16(14)19-17)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPZJNNVBWUGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC3=CC(=C(N=C32)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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